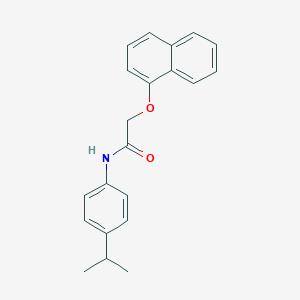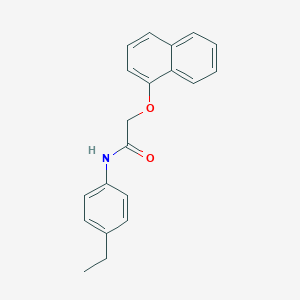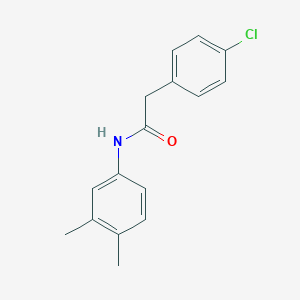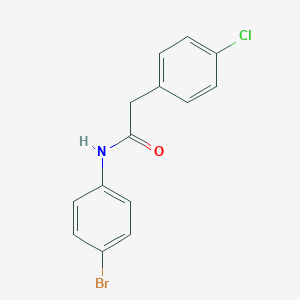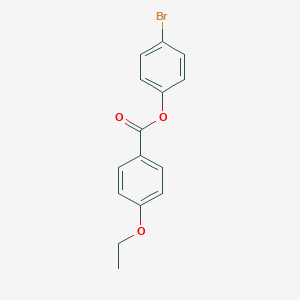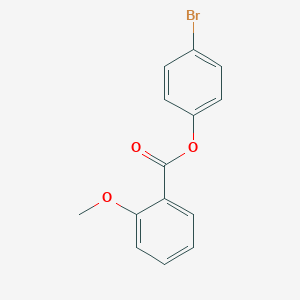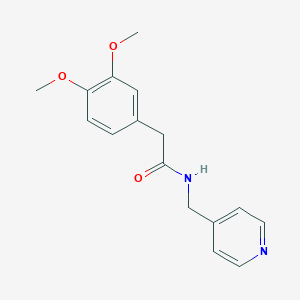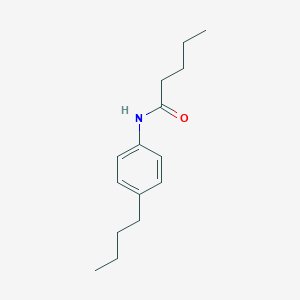
N-(4-butylphenyl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-butylphenyl)pentanamide, also known as N-phenylpentylbutanamide or PB-22, is a synthetic cannabinoid that belongs to the family of designer drugs. It was first synthesized in 2012 and has gained popularity in the recreational drug market due to its psychoactive effects. However, its potential for scientific research has also been recognized, particularly in the field of pharmacology.
作用機序
The mechanism of action of N-(4-butylphenyl)pentanamide involves its binding to the cannabinoid receptors CB1 and CB2, which are located throughout the body. This binding activates a cascade of signaling pathways that ultimately lead to the modulation of various physiological processes. It has been found to have a higher affinity for the CB2 receptor, which is primarily expressed in immune cells and is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-(4-butylphenyl)pentanamide has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been found to induce apoptosis (cell death) in cancer cells, reduce inflammation in animal models of arthritis, and modulate the release of neurotransmitters in the brain. It has also been shown to have analgesic (pain-relieving) effects in animal models of neuropathic pain.
実験室実験の利点と制限
One advantage of using N-(4-butylphenyl)pentanamide in lab experiments is its high potency and selectivity for the cannabinoid receptors CB1 and CB2. This allows for the precise modulation of these receptors without affecting other signaling pathways. However, its use in lab experiments is limited by its potential for abuse and its lack of selectivity for other receptors. Additionally, its synthesis requires specialized equipment and expertise, which may limit its availability to researchers.
将来の方向性
There are several potential future directions for the research on N-(4-butylphenyl)pentanamide. One area of interest is its potential as a therapeutic agent for various diseases such as cancer and inflammation. Its ability to induce apoptosis in cancer cells and reduce inflammation in animal models suggests that it may have clinical applications in these areas. Additionally, further research is needed to investigate its potential for abuse and its long-term effects on the body.
合成法
The synthesis of N-(4-butylphenyl)pentanamide is a multi-step process that involves the use of various reagents and solvents. The most common method involves the reaction of 4-butylbenzoyl chloride with 1-pentylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.
科学的研究の応用
N-(4-butylphenyl)pentanamide has been used in several scientific studies to investigate its pharmacological properties. It has been found to act as a potent agonist of the cannabinoid receptors CB1 and CB2, which are involved in various physiological processes such as pain perception, appetite regulation, and immune function. Its binding affinity for these receptors is comparable to that of other commonly used cannabinoids such as THC and JWH-018.
特性
分子式 |
C15H23NO |
|---|---|
分子量 |
233.35 g/mol |
IUPAC名 |
N-(4-butylphenyl)pentanamide |
InChI |
InChI=1S/C15H23NO/c1-3-5-7-13-9-11-14(12-10-13)16-15(17)8-6-4-2/h9-12H,3-8H2,1-2H3,(H,16,17) |
InChIキー |
GDFUGEUIPYLDLT-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CCCC |
正規SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



